molecular formula NbPd B14642500 Niobium--palladium (1/1) CAS No. 53237-27-7

Niobium--palladium (1/1)

Cat. No.: B14642500
CAS No.: 53237-27-7
M. Wt: 199.33 g/mol
InChI Key: OOESYGNXNXVDEW-UHFFFAOYSA-N
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Description

Significance of Intermetallic Compounds in Advanced Materials Research

Intermetallic compounds (IMCs) are a unique class of materials formed from two or more metallic elements, characterized by ordered atomic structures and fixed stoichiometry. aps.orgrsc.org Unlike conventional solid solution alloys with random atomic arrangements, IMCs possess distinct crystal structures that lead to a unique combination of properties, including high melting points, excellent thermal stability, and superior mechanical strength. aps.orgrsc.org These characteristics make them highly attractive for a wide range of advanced applications, particularly in catalysis, where their well-defined active sites can lead to enhanced performance. aps.org The ordered nature of IMCs also provides a valuable platform for fundamental research, allowing for a deeper understanding of structure-property relationships in metallic systems. aps.org

Overview of Niobium-Palladium Binary System Research Landscape

The niobium-palladium (Nb-Pd) binary system has been the subject of considerable research due to the interesting properties exhibited by its various intermetallic phases. Studies have explored the entire compositional range, identifying several stable and metastable compounds. unicamp.br Research has been driven by the potential applications of these materials in diverse fields, from catalysis to high-temperature structural components. unicamp.brosti.gov The interaction between palladium and niobium has been shown to influence electronic properties and catalytic activity, for instance, in the oxidation of alcohols. unicamp.br Computational studies, using first-principles density functional theory, have been instrumental in predicting the stability and properties of various Nb-Pd compounds. unicamp.br

Specific Focus on NbPd (1/1) Stoichiometry within Intermetallic Research

Within the broader Nb-Pd system, the equiatomic Niobium-Palladium (1/1) or NbPd stoichiometry represents a phase of significant interest. Research indicates the existence of an approximately equiatomic high-temperature phase, denoted as α-NbPd, which is stable over a homogeneity range of about 11 atomic percent and melts at temperatures between 1520°C and 1565°C. unicamp.br Computational studies have also predicted a tetragonal tP2-PdNb phase. unicamp.br The 1/1 stoichiometry is particularly noted for its catalytic potential. For example, a Pd1Nb1/C catalyst has demonstrated significantly enhanced activity for ethanol (B145695) oxidation compared to commercial palladium catalysts. unicamp.br While extensive experimental data on the bulk physical properties of the pure NbPd (1/1) phase remains somewhat limited, theoretical investigations provide valuable insights into its structural, mechanical, and electronic characteristics.

Research Findings on Niobium-Palladium (1/1)

Crystal Structure and Phase Stability

Computational analysis based on first-principles calculations has been employed to investigate the structural properties of Nb-Pd compounds. For the Niobium-Palladium (1/1) stoichiometry, a tetragonal crystal structure, designated as tP2-PdNb, has been predicted. unicamp.br The stability of this and other predicted phases has been confirmed through the absence of soft phonon modes in calculated phonon dispersions, indicating dynamical stability. unicamp.br Furthermore, calculations of elastic properties suggest that these compounds, including the 1/1 phase, are mechanically stable. unicamp.br The table below summarizes the predicted structural information for the theoretical tP2-PdNb phase.

PropertyValue
Crystal SystemTetragonal
Pearson SymboltP2
Predicted StabilityDynamically and Mechanically Stable

Note: This data is based on computational predictions.

Mechanical Properties (Predicted)

The mechanical properties of the Niobium-Palladium (1/1) intermetallic compound have been explored through first-principles calculations. These theoretical studies provide insights into the material's potential performance under mechanical stress. The calculations show that the Young's modulus, bulk modulus, and shear modulus of compounds in the Pd-Nb system exhibit convex variations with respect to the niobium concentration. unicamp.br Conversely, Poisson's ratio shows an opposite trend. unicamp.br These trends are strongly correlated with the atomic arrangement within the crystal structure and the nature of the chemical bonding. unicamp.br The predicted mechanical stability of the tP2-PdNb phase suggests its viability for structural applications. unicamp.br

Mechanical PropertyPredicted Characteristic
Young's ModulusExhibits convex variation with Nb concentration across the Pd-Nb system. unicamp.br
Bulk ModulusExhibits convex variation with Nb concentration across the Pd-Nb system. unicamp.br
Shear ModulusExhibits convex variation with Nb concentration across the Pd-Nb system. unicamp.br
Poisson's RatioShows a trend opposite to that of the moduli. unicamp.br
Mechanical StabilityPredicted to be mechanically stable. unicamp.br

Note: These characteristics are derived from computational modeling of the broader Pd-Nb system.

Electronic Properties

Electronic PropertyDescription
Metallic CharacterAll predicted Pd-Nb compounds, including the 1/1 phase, are metallic. unicamp.br
Band StructureCharacterized as complex. unicamp.br
Electronic InteractionsStrong electronic interactions between Pd and Nb are indicated by changes in the Pd d-states when in proximity to Nb. unicamp.br

Note: This information is based on theoretical and computational studies.

Catalytic Applications

One of the most promising areas of application for the Niobium-Palladium (1/1) intermetallic compound is in catalysis. Experimental studies have demonstrated the enhanced catalytic performance of this material. Specifically, a carbon-supported Pd1Nb1/C catalyst was used for ethanol oxidation, a key reaction in direct ethanol fuel cells. The results showed that the peak current density for the Pd1Nb1/C catalyst was 45.5 mA mg⁻¹, which is 2.86 times higher than that of a commercial Pd/C catalyst (15.9 mA mg⁻¹). unicamp.br Additionally, this catalyst exhibited a less positive onset potential for the ethanol oxidation reaction, indicating a lower energy barrier for the reaction to commence. unicamp.br The improved catalytic activity is attributed to the unique electronic and structural properties arising from the intermetallic nature of the Nb-Pd compound.

ApplicationCatalystPerformance MetricResultComparison
Ethanol OxidationPd1Nb1/CPeak Current Density45.5 mA mg⁻¹ unicamp.br2.86 times higher than commercial Pd/C unicamp.br
Ethanol OxidationPd1Nb1/COnset PotentialLess positive than commercial Pd/C unicamp.brIndicates lower activation energy unicamp.br

Properties

CAS No.

53237-27-7

Molecular Formula

NbPd

Molecular Weight

199.33 g/mol

IUPAC Name

niobium;palladium

InChI

InChI=1S/Nb.Pd

InChI Key

OOESYGNXNXVDEW-UHFFFAOYSA-N

Canonical SMILES

[Nb].[Pd]

Origin of Product

United States

Theoretical and Computational Investigations of Niobium Palladium Systems

First-Principles Calculations and Density Functional Theory (DFT) Methodologies

First-principles calculations, primarily employing Density Functional Theory (DFT), serve as the foundation for computational investigations of the Nb-Pd system. These methods solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of various properties from fundamental principles without empirical parameters.

Exchange-Correlation Potentials in Nb-Pd Calculations (e.g., LDA/GGA)

A crucial component of DFT is the exchange-correlation functional, which approximates the complex many-body electronic interactions. The choice of this functional significantly influences the accuracy of the calculations.

For Nb-Pd systems, the most commonly employed approximations are the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). calypso.cn

Local Density Approximation (LDA): This was one of the earliest and simplest forms of the exchange-correlation functional. While computationally efficient, it can sometimes misrepresent the properties of systems with rapidly varying electron densities. calypso.cn

Generalized Gradient Approximation (GGA): GGA functionals, such as the Perdew-Burke-Ernzerhof (PBE) and Perdew-Wang (PW91) functionals, offer improved accuracy over LDA by considering the gradient of the electron density. nih.govresearchgate.net These are frequently the functionals of choice for metallic alloys like Nb-Pd, providing a good balance between computational cost and accuracy for properties like formation energies and lattice parameters. nih.govresearchgate.net In some studies on Nb-Pd alloys, both LDA and GGA have been used to compare and validate the results. berkeley.edu

The selection between different GGA functionals or the use of more advanced hybrid functionals depends on the specific properties being investigated, with a continuous effort to develop functionals that provide even more accurate descriptions of materials like Niobium-palladium. researchgate.netaip.org

Functional TypeCommon ExamplesApplication in Nb-Pd Systems
LDA Slater, Vosko-Wilk-NusairEarly calculations, comparison with GGA
GGA PBE, PW91Standard for structural and thermodynamic properties nih.govresearchgate.net

Pseudopotential and Plane-Wave Basis Set Considerations

To manage the computational complexity of treating all electrons in an atom, the pseudopotential approximation is widely used. This approach replaces the tightly bound core electrons and the strong potential near the nucleus with a weaker, effective potential, or pseudopotential. This allows calculations to focus only on the valence electrons, which are primarily responsible for chemical bonding. hitachi-hightech.com

For Niobium and Palladium, various types of pseudopotentials are available, including:

Norm-Conserving Pseudopotentials (NC-PPs): These are designed to be highly accurate but can be computationally demanding.

Ultrasoft Pseudopotentials (USPPs): These allow for a lower plane-wave cutoff energy, increasing computational efficiency.

Projector-Augmented Wave (PAW) method: This is an all-electron method that is often considered the most accurate, combining the efficiency of pseudopotentials with the accuracy of all-electron calculations. nih.gov The Vienna Ab initio Simulation Package (VASP) provides a library of PAW potentials that are commonly used in simulations of metallic systems. hitachi-hightech.com

The choice of pseudopotential is coupled with the selection of a plane-wave basis set, which is used to represent the electronic wavefunctions. The size of this basis set is determined by a kinetic energy cutoff. A higher energy cutoff leads to a more accurate description but also increases the computational cost. Convergence tests are essential to ensure that the chosen cutoff energy is sufficient to yield reliable results. For instance, a plane-wave expansion cutoff of 350 eV has been used in some calculations involving niobium. nih.gov

ElementPseudopotential TypeKey Consideration
Niobium (Nb) PAW, USPPThe 4p semi-core states may need to be treated as valence electrons for accurate results. nih.gov
Palladium (Pd) PAW, USPPStandard potentials are generally effective.

Brillouin Zone Integration and k-Point Meshes

In crystalline solids, the electronic states are calculated over the Brillouin zone, which is the primitive cell of the reciprocal lattice. To obtain properties like the total energy, an integration of these states over the Brillouin zone is necessary. This integration is performed numerically by sampling the Brillouin zone at a discrete set of points, known as k-points.

The density of this k-point mesh is a critical parameter for the accuracy of the calculation. A denser mesh provides a more accurate integration but requires more computational resources. The Monkhorst-Pack scheme is a common method for generating these k-point meshes. nih.gov For metallic systems like Niobium-palladium, a sufficiently dense k-point mesh is crucial for accurately describing the Fermi surface and obtaining converged total energies. For example, a 7 x 7 x 7 Monkhorst-Pack mesh has been utilized in studies of niobium-containing supercells. nih.gov

Advanced Computational Algorithms for Structure Prediction

Beyond the analysis of known structures, computational methods are increasingly used to predict new, stable crystalline phases. This is particularly valuable for binary alloy systems like Nb-Pd, which can form a variety of intermetallic compounds.

Variable-Composition Evolutionary Structure Search Algorithm

Evolutionary algorithms for crystal structure prediction have emerged as powerful tools for exploring the vast landscape of possible atomic arrangements to find the most stable structures. These algorithms are inspired by natural evolution, where a population of candidate structures "evolves" over generations to find the one with the lowest energy.

The Variable-Composition Evolutionary Structure Search Algorithm is a particularly advanced implementation of this concept. Unlike traditional evolutionary algorithms that search for the ground state at a fixed composition, this method can simultaneously explore various compositions within a binary or multi-component system. This is highly efficient for mapping out the entire phase diagram of a system like Nb-Pd.

Prominent examples of software packages that implement these algorithms include USPEX (Universal Structure Predictor: Evolutionary Xtallography) and CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization). calypso.cnuspex-team.orgtandfonline.comresearchgate.netnih.gov These methods have been successfully applied to the Nb-Pd system. For instance, a study using a variable-composition evolutionary structure search algorithm predicted a new metastable phase, tP2-PdNb, among other new ground-state and metastable phases in the Pd-Nb binary system. researchgate.net

The general workflow of such an algorithm involves:

Generating an initial population of random structures with varying compositions.

Performing local geometry optimization on each structure using DFT.

Selecting the most stable structures (parents) to generate the next generation of structures through variation operators like heredity and mutation.

Repeating this process until the ground-state structures are identified.

Data Mining and High-Throughput Computational Approaches

The combination of DFT calculations with data mining and high-throughput screening represents a paradigm shift in materials discovery. hitachi-hightech.comresearchoutreach.org This approach involves systematically calculating the properties of a large number of materials and then using data analysis techniques to identify candidates with desired characteristics.

For the Niobium-Palladium system, high-throughput computational screening has been used to investigate properties across different compositions. nih.govchemrxiv.org For example, researchers have performed high-throughput screening of Pd-based alloys, including Pd-Nb, to identify promising candidates for applications such as hydrogen separation membranes and catalysts for CO2 reduction. nih.govchemrxiv.orgmdpi.com

These studies typically involve:

Automated Calculations: Creating a large database of DFT calculations for numerous Nb-Pd compositions and structures.

Data Analysis: Analyzing the results to identify trends in stability, electronic properties, and other relevant parameters.

Machine Learning: In some cases, machine learning models are trained on the DFT data to accelerate the prediction of properties for new, uncalculated compositions, further enhancing the efficiency of the screening process. nih.govskoltech.ru

This data-driven approach allows for the rapid exploration of the vast compositional space of the Nb-Pd system, accelerating the discovery of new materials with optimized properties for specific technological applications. mdpi.comscielo.br

Computational ApproachDescriptionApplication to Nb-Pd
Variable-Composition Evolutionary Search An algorithm that predicts stable crystal structures across a range of compositions. uspex-team.orggithub.ioPrediction of new stable and metastable phases, including tP2-PdNb. researchgate.net
High-Throughput Screening Systematic DFT calculations on a large number of compositions. nih.govchemrxiv.orgScreening for stable and active catalysts for CO2 reduction. nih.govchemrxiv.org
Data Mining & Materials Informatics Using data analysis and machine learning to find trends and predict properties from large datasets. hitachi-hightech.comscielo.brAccelerating the discovery of new Nb-Pd alloys with desired functionalities. mdpi.com

Cluster Expansion Methods in Phase Diagram Prediction

The cluster expansion (CE) method is a powerful computational technique used to predict the phase stability and construct phase diagrams of alloy systems. nsf.gov It involves representing the energy of any given atomic configuration on a crystal lattice as a sum of contributions from different clusters of lattice sites (e.g., pairs, triplets, etc.). nsf.govacs.org These contributions are determined by fitting to a database of first-principles quantum mechanical energy calculations for a variety of ordered structures. byu.edu Once the expansion is formulated, it can be combined with Monte Carlo simulations to efficiently explore a vast number of possible atomic arrangements and determine the thermodynamically stable phases at different compositions and temperatures. researchgate.net

In the context of the niobium-palladium (Nb-Pd) system, cluster expansion has been employed to identify stable ordered phases. byu.eduresearchgate.net For instance, a study using a cluster expansion constructed from the formation enthalpies of 71 structures with an average error of about 2% has been reported. byu.edu This computational approach has successfully predicted structures that have been experimentally observed. byu.edu

The predictive power of the cluster expansion method is particularly valuable for identifying new, potentially useful alloy compositions. For the Nb-Pd system, computational searches have identified stable Pd-rich phases. byu.edu The MoPt2 prototype at 67% Pd and a combination of the TiAl3 and NbPd3 prototypes between approximately 72% and 78% Pd are reported in the phase diagram, consistent with cluster expansion results. byu.edu

The following table summarizes the parameters used in a notable cluster expansion study of the Nb-Pd system:

Parameter Value
Number of Structures for CE Input71
Average Error of CE~2%
Monte Carlo Simulation Cell Size8000 atoms (20x20x20)
Flips per Temperature Step (2:1, 3:1, 8:1 concentrations)8 x 10⁴
Flips per Temperature Step (4:1, 5:1 concentrations)10⁶

Molecular Dynamics Simulations for Atomic Arrangement and Phase Transitions

Molecular dynamics (MD) simulations offer a window into the atomic-level behavior of materials, providing insights into their structural arrangements and the dynamics of phase transitions. mdpi.comresearchgate.net This computational method involves solving the classical equations of motion for a system of atoms, with the interatomic forces described by an empirical or first-principles-derived potential. nist.govresearchgate.net By tracking the positions and velocities of atoms over time, MD simulations can reveal how the atomic structure evolves under different conditions, such as changes in temperature and pressure. arxiv.org

In the study of niobium-palladium and related systems, MD simulations are instrumental in understanding phenomena that are difficult to observe experimentally. For example, simulations can elucidate the mechanisms of melting, where the ordered crystalline structure transforms into a disordered liquid state. researchgate.net These simulations can track the root-mean-squared displacement of atoms and changes in local structural order to characterize the melting process. researchgate.net

While specific, detailed MD simulation studies focusing exclusively on the Niobium-palladium (1/1) compound's atomic arrangement and phase transitions are not extensively documented in the provided search results, the principles of the technique are widely applied to metallic alloys. For instance, MD simulations have been used to study nanoindentation and dislocation characteristics in Nb-Zr alloys, providing insights into mechanical deformation at the atomic scale. mdpi.com The development of accurate interatomic potentials, such as those based on the embedded-atom method (EAM), is a crucial prerequisite for reliable MD simulations of alloys like Nb-Pd. nist.gov These potentials are often fitted to experimental data and results from more accurate but computationally expensive density-functional theory (DFT) calculations. nist.gov

The following table outlines the typical components and outputs of a molecular dynamics simulation for studying alloy systems:

Component/Output Description
Interatomic Potential A mathematical function that describes the potential energy of the system as a function of the atomic positions. For metallic alloys, Embedded Atom Method (EAM) or Modified Embedded-Atom Method (MEAM) potentials are commonly used. nist.govresearchgate.net
Simulation Cell A representative volume of the material containing a specific number of atoms with periodic boundary conditions to simulate a bulk system. mdpi.com
Ensemble The statistical ensemble (e.g., NVT - constant number of particles, volume, and temperature; NPT - constant number of particles, pressure, and temperature) that defines the thermodynamic conditions of the simulation. mdpi.com
Time Step The discrete time interval over which the equations of motion are integrated, typically on the order of femtoseconds (10⁻¹⁵ s). mdpi.com
Output Trajectories The positions, velocities, and forces of all atoms at each time step, which can be analyzed to understand atomic motion and structural changes.
Structural Analysis Calculation of properties like radial distribution functions, coordination numbers, and order parameters to characterize the atomic arrangement and identify phases.
Thermodynamic Properties Calculation of quantities such as energy, pressure, and temperature to monitor the system's state and identify phase transitions.

Crystal Structures and Phase Stability in the Niobium Palladium System

Identification of Ground-State and Metastable Phases

The Nb-Pd system features several equilibrium and potential metastable phases that have been identified through both experimental investigations and theoretical predictions.

Experimental studies and phase diagram assessments have confirmed the existence of several intermetallic compounds in the Nb-Pd system. These phases are characterized by their specific compositions and crystal structures. A compilation of crystallographic data for reported Nb-Pd phases is presented below. asminternational.org

PhaseComposition (wt% Pd)Pearson SymbolSpace GroupPrototype
NbPd52 to 63cF4Fm-3mCu
NbPd269.2 to 70.1oI14ImmmMoPt2
NbPd374.7 to 79.8tI8I4/mmmAl3Ti

Beyond these established phases, the broader exploration of niobium with Group VIII elements (including Co, Rh, Ir) reveals a tendency to form a large number of intermetallic compounds, suggesting the potential for other stable or metastable phases within the Nb-Pd system under different conditions. niobium.tech

The equiatomic NbPd compound is a key phase in this binary system. It is reported to have a cubic cF4 structure, belonging to the Fm-3m space group, with a Cu prototype. asminternational.org This phase exists over a composition range of 52 to 63 weight percent palladium. asminternational.org

In addition to the experimentally observed cubic structure, theoretical analyses of binary transition metal alloys have explored other potential crystal structures. For equiatomic compositions, the tetragonal tP2 structure (AuCu prototype) is a common ordered arrangement. berkeley.eduasminternational.org While the primary reported structure for NbPd is the disordered Cu-type, the possibility of an ordered tP2 phase, particularly at lower temperatures, is a subject of theoretical interest. asminternational.orgasminternational.org The tP2 structure is characterized by the Pearson symbol P4/mmm. asminternational.org

The sigma (σ) phase is a hard, brittle intermetallic phase commonly found in binary systems of transition elements. niobium.tech While sigma phases are well-documented in other niobium-based systems, such as Nb-Fe and Nb-Os, and are known to be promoted by elements like niobium in stainless steels and high-entropy alloys, its existence in the binary Nb-Pd system is not definitively established in the reviewed literature. niobium.techmdpi.comscielo.brresearchgate.net Niobium does, however, increase the driving force for sigma phase formation over Laves phases in some complex alloys when present in low proportions. mdpi.com Further detailed experimental investigation of the Nb-Pd phase diagram is required to confirm or rule out the presence of a stable or metastable sigma phase.

Thermodynamic Stability and Formation Energies

The stability of the various phases in the Nb-Pd system is governed by their thermodynamic properties, primarily their enthalpies of formation. First-principles calculations based on density-functional theory (DFT) are powerful tools for predicting these values.

First-principles calculations are widely used to determine the enthalpies of formation for intermetallic compounds, providing insight into their relative stability at T = 0 K. mdpi.comresearchgate.net These computational methods solve the electronic ground state to derive total energies, from which formation enthalpies can be calculated. researchgate.net

While specific, comprehensive first-principles data for the formation enthalpies of all Nb-Pd compounds were not available in the reviewed sources, the general methodology is well-established. For a binary alloy like Nb-Pd, the enthalpy of formation is calculated by comparing the total energy of the compound to the energies of its constituent elements (Nb and Pd) in their pure, stable forms. A more negative enthalpy of formation indicates a more stable compound. researchgate.net Such calculations have been successfully applied to numerous binary transition metal systems, including other niobium and palladium alloys, showing good agreement with available experimental data. mdpi.comaps.org

The enthalpy of formation, and thus the relative stability of phases, can be dependent on temperature. This is primarily due to the contribution of lattice vibrations (phonons) to the free energy of the system. aps.org Including these vibrational effects in first-principles calculations allows for the determination of thermodynamic properties at finite temperatures. aps.orgaps.org

For alloy systems, the inclusion of phonon contributions to the free energy can significantly alter the calculated phase diagram, for instance by lowering the critical temperature of a miscibility gap. aps.org While the general framework for these calculations exists, specific data on the temperature dependence of formation enthalpies for the Nb-Pd system were not detailed in the surveyed literature. Such an analysis would be necessary for a complete and accurate prediction of the Nb-Pd phase diagram across a range of temperatures.

Influence of Compositional Variations on Phase Formation

In the binary niobium-palladium (Nb-Pd) system, the formation of distinct crystalline phases is highly dependent on the atomic composition of the alloy. The equilibrium phases that manifest across the composition range are a result of the interplay between atomic size, crystal structure, and electronic interactions of niobium and palladium. The established phase diagram for the Nb-Pd system reveals several key phases, including terminal solid solutions and intermetallic compounds. himikatus.ru

The terminal solid solutions consist of the body-centered cubic (bcc) solid solution, denoted as (Nb), and the face-centered cubic (fcc) solid solution, (Pd). himikatus.ru These phases represent the dissolution of one element into the crystal lattice of the other. The bcc (Nb) phase can dissolve a significant amount of palladium, up to 36 atomic percent (at.%) at the eutectic temperature of 1520°C. Conversely, the fcc (Pd) phase can accommodate up to 30 at.% of niobium. himikatus.ru

Between these terminal solutions, several intermetallic compounds form at specific compositional ranges. The equiatomic NbPd phase, the focus of this discussion, exists over a homogeneity range of 49 to 60 at.% Pd at high temperatures. himikatus.ru This indicates that the NbPd phase is not strictly limited to a 1:1 atomic ratio but can tolerate a significant deviation in composition.

As the palladium content increases, other stoichiometric compounds appear. The NbPd2 phase, with an orthorhombic MoPt2-type structure, forms within a very narrow homogeneity range between 66 and 67 at.% Pd. himikatus.ru Further enriching the alloy with palladium leads to the formation of NbPd3 phases. Two distinct forms of NbPd3 exist: a low-temperature αNbPd3 with a body-centered tetragonal (bct) Al3Ti-type structure, and a high-temperature orthorhombic βNbPd3. himikatus.ru

The formation of these specific phases is a direct consequence of varying the niobium-to-palladium ratio. Moving across the phase diagram from the niobium-rich side to the palladium-rich side, the system transitions from a bcc structure to various intermetallic compounds and finally to an fcc structure. The stability of each phase is confined to a specific compositional and temperature range. For instance, the solubility of palladium in the (Nb) phase decreases as the temperature is lowered, dropping to approximately 20 at.% Pd at 800°C. himikatus.ru This temperature-dependent solubility further highlights how both composition and thermal conditions dictate the stable phase in the Nb-Pd system.

Equilibrium Phases in the Niobium-Palladium System

PhaseNominal CompositionComposition Range (at.% Pd)Crystal StructureNotes
(Nb)N/A0 - 36BCCSolid solution of Pd in Nb. himikatus.ru
(Pd)N/A70 - 100FCCSolid solution of Nb in Pd. himikatus.ru
NbPdNbPd49 - 60Disordered Cu-typeStable only at high temperatures (1255-1565°C). himikatus.ru
NbPd2NbPd266 - 67Orthorhombic (MoPt2-type)Very narrow homogeneity range. himikatus.ru
αNbPd3NbPd3~75BCT (Al3Ti-type)Low-temperature phase. himikatus.ru
βNbPd3NbPd3~75OrthorhombicHigh-temperature phase. himikatus.ru

Structural Reequilibration and Long-Range Order

The concept of structural re-equilibration and the development of long-range order are critical for understanding the properties of intermetallic compounds at different temperatures. In the Niobium-Palladium system, the equiatomic NbPd phase provides a clear example of a temperature-dependent structural state.

Research based on the Nb-Pd phase diagram indicates that the NbPd (1/1) compound possesses a high-temperature, disordered structure of the Cu-type. himikatus.ru This disordered phase is characterized by a random distribution of niobium and palladium atoms on the crystal lattice sites, meaning it lacks long-range chemical order. This particular structure is only stable within a specific temperature window, from 1255°C to 1565°C. himikatus.ru

The existence of a lower stability limit at 1255°C implies that upon cooling below this temperature, the disordered NbPd phase becomes thermodynamically unstable and must undergo structural re-equilibration. himikatus.ru This re-equilibration process involves the decomposition of the NbPd phase into its neighboring equilibrium phases as dictated by the phase diagram. The available data suggests that for the equiatomic composition, this would likely involve transformation into the (Nb) solid solution and the NbPd2 phase, depending on the precise composition and cooling conditions.

The current established phase diagram does not indicate a transition from the high-temperature disordered NbPd phase to a long-range ordered structure for the equiatomic composition at lower temperatures. himikatus.ru Instead, the primary mechanism for structural re-equilibration below 1255°C is decomposition. This is in contrast to some other equiatomic intermetallic systems where cooling from a high-temperature disordered state can induce an ordering transformation, leading to the formation of a superlattice with distinct crystallographic sites for each atomic species. For the NbPd (1/1) compound, the focus of re-equilibration is on phase separation rather than the establishment of long-range chemical order within a single phase. himikatus.ru

Electronic Structure and Bonding Characteristics of Niobium Palladium Intermetallics

Electronic Band Structure Analysis and Fermi Level Characteristics

The electronic band structure of a material maps the allowed energy levels for electrons as a function of their momentum through the crystal lattice. For niobium-palladium intermetallics, this structure is primarily determined by the hybridization of the niobium (Nb) 4d and palladium (Pd) 4d valence orbitals.

Self-consistent, all-electron calculations for body-centered cubic (bcc) niobium show a complex band structure with overlapping and hybridized large d-bands and a broader sp-band. aps.org The Fermi level, which represents the highest electron energy level at absolute zero, is situated within the d-band, indicating the metallic nature of niobium and the availability of electronic states for conduction.

In the NbPd alloy, the introduction of palladium, which has a nearly filled d-shell, significantly modifies the band structure. The Pd 4d states are generally located at higher binding energies (lower in the energy band diagram) compared to the Nb 4d states. The interaction between these orbitals leads to the formation of bonding and anti-bonding states. The extent of this hybridization influences the width of the d-band and the position of the Fermi level. In related transition metal alloys, such as Pt/Pd systems, the formation of the alloy is energetically favorable, and the electronic density of states reveals a metallic character. mdpi.com

The Fermi level (EF) is a critical parameter that dictates the electronic properties of the intermetallic. nih.gov Its position relative to the band features, such as peaks in the density of states, determines the stability and reactivity of the compound. In metallic systems like NbPd, the Fermi level crosses several bands, creating a complex Fermi surface with both hole-like and electron-like sheets, which is a common feature in Nb-based intermetallics. researchgate.netijsr.net The precise characteristics of the Fermi surface are crucial for understanding transport properties and superconductivity.

Density of States (DOS) Investigations

The Density of States (DOS) describes the number of available electronic states at each energy level. Analysis of the DOS provides insight into the electronic structure and bonding.

The total DOS of niobium-palladium is a superposition of the partial DOS (PDOS) from the constituent atoms. The primary contributions to the valence band region come from the Nb 4d and Pd 4d orbitals. Theoretical calculations on related niobium-palladium chalcogenides, such as Nb₂PdₓS₅, confirm that the valence band features are mainly composed of hybridized Pd and Nb d-states along with the chalcogen p-states. aps.org For the NbPd intermetallic, the DOS near the Fermi level is expected to be dominated by the Nb 4d states, with the Pd 4d states contributing at slightly lower energies. This is a general trend observed in alloys where a late transition metal (like Pd) is combined with an early transition metal (like Nb).

Resonant photoemission is a powerful experimental technique used to enhance the photoemission signal from specific electronic orbitals of a particular element in a compound. This is achieved by tuning the incident photon energy to a core-level absorption edge of that element. For a palladium-niobium interface, tuning the photon energy to the Pd 3d or 4p core-level absorption thresholds would resonantly enhance the emission from the Pd 4d valence states. nih.gov

This technique allows for a detailed probing of the element-projected density of states. While specific studies on resonant d-states at the Nb/Pd interface are not widely available, the methodology has been applied to palladium films and other transition metal systems. nih.govaps.org Such an investigation on Nb/Pd would be able to experimentally distinguish the energy distribution of the Pd 4d states from the Nb 4d states and identify the extent of their hybridization, providing a direct comparison with theoretical DOS calculations.

The density of states at the Fermi level, N(EF), is a crucial parameter for both superconductivity and catalysis.

Superconductivity: A high N(EF) is often associated with a higher superconducting transition temperature (Tc) in conventional superconductors, as described by the Bardeen-Cooper-Schrieffer (BCS) theory. In many superconducting materials, a sharp peak in the DOS near the Fermi level is beneficial for achieving a significant superconducting gap. ijsr.netaps.org For instance, in A15-type superconductors like Nb₃Sn, a high density of states is considered important for their superconducting properties. ijsr.net The quasiparticle density of states in superconducting alloys can be measured through tunneling experiments, revealing a BCS-like density of states with a reduced energy gap in the presence of certain impurities. nist.gov

Catalytic Properties: In heterogeneous catalysis, the electronic structure of a metal surface, particularly the d-band, governs its interaction with adsorbates. The d-band center model posits that the energy of the d-band center relative to the Fermi level can be a descriptor for the catalytic activity of transition metals and their alloys. figshare.comnih.gov For single-atom alloys, a noticeable change in the electronic structure is the narrowing of the valence band, which gives them a more "free-atom-like" character. researchgate.net The position of the d-band of both the single atoms and the host metal can shift significantly, affecting the adsorption behavior of reactants. researchgate.netnih.gov In Pd-Nb electrocatalysts, the addition of Nb modifies the electronic structure of Pd, weakening the bond formed between Pd and poisonous intermediates, thereby enhancing catalytic activity. acs.org

Below is a table summarizing the d-band center of surface Pd atoms in different chemical environments, illustrating how the local environment affects this key electronic property.

Table 1: Projected d-band center of surface Palladium atoms in various configurations relative to the Fermi level.
Systemd-band Center (eV)
Pd(111) slab-1.36
Surface Pd atoms of Pd₈Zn₄₄-2.02
Edge Pd of a Pd trimer on Pd₉Zn₄₃ surface-1.96
Middle Pd of a Pd trimer on Pd₉Zn₄₃ surface-1.99

Chemical Bonding Nature and Electron Density Distribution

The chemical bonding in intermetallic compounds like niobium-palladium is complex, typically involving a mixture of metallic, covalent, and ionic characteristics. mpg.de The nature of the bonding can be elucidated by analyzing the electron density distribution throughout the crystal lattice.

Theoretical calculations of the electronic charge density in similar Nb-based intermetallics, such as Nb₃Os, Nb₃Pt, and Nb₃Au, indicate a combination of ionic and covalent bonding within a substantial metallic framework. researchgate.netijsr.net This is visualized through electron density difference maps, which plot the difference between the actual electron density in the compound and a superposition of the densities of the neutral, non-interacting atoms. researchgate.netresearchgate.net

Topological Electronic Properties (e.g., Dirac Nodal Lines in oI6-Pd₂Nb)

Topological materials are characterized by electronic band structures with non-trivial topology, leading to robust, symmetry-protected surface states and unusual electronic transport phenomena. One such feature is a Dirac nodal line, where the conduction and valence bands cross along a continuous line or loop in momentum space. mdpi.comaps.orgaps.org These nodal lines are stable due to certain crystal symmetries, such as the combination of time-reversal and inversion symmetry, or nonsymmorphic symmetries. aps.orgaps.org

The specific compound oI6-Pd₂Nb has been suggested as a potential candidate for hosting Dirac nodal lines. However, detailed theoretical calculations and experimental verification for this particular Niobium-Palladium intermetallic are not prominently available in the current scientific literature. The search for and characterization of such topological features in intermetallic compounds is an active area of research. If confirmed, the presence of Dirac nodal lines near the Fermi level in a Nb-Pd system could lead to novel electronic and spintronic properties. The stability of these nodal lines against spin-orbit coupling is a critical factor, as this interaction can open a gap at the nodal line unless protected by specific symmetries. aps.org

Superconducting Phenomena in Niobium Palladium Based Materials

Superconducting Transition Temperature (Tc) Modulation and Mechanisms

The ability to manipulate the superconducting transition temperature (Tc) is a critical aspect of both fundamental research and technological application. In niobium-palladium based materials, Tc can be significantly altered through several methods, including substitutional doping, intercalation, and proximity effects in layered structures.

Substitutional doping at the palladium site in the quasi-one-dimensional superconductor Nb2PdxS5 has been shown to be an effective method for tuning its superconducting properties. The introduction of different elements can either enhance or suppress the transition temperature, providing insights into the underlying mechanisms of superconductivity in this material.

Research on Nb2(Pd1-yRy)0.76S5, where R represents iridium (Ir) or silver (Ag), has demonstrated a distinct response to hole and electron doping. The partial substitution of palladium with iridium, which acts as a hole dopant, initially enhances superconductivity. The critical temperature (Tc) increases from the baseline of the parent compound to a maximum of approximately 8 K when the iridium concentration (y) reaches 0.4. nih.gov Further increasing the iridium content beyond this optimal doping level leads to a gradual suppression of Tc. nih.gov

Conversely, the substitution of palladium with silver, which introduces electrons, has a detrimental effect on the superconductivity of Nb2PdxS5. The transition temperature decreases with increasing silver content, and the superconductivity is completely suppressed when 40% of the palladium is replaced by silver. nih.gov This contrasting behavior between iridium and silver doping suggests that the electronic band filling plays a crucial role in determining the superconducting state of Nb2PdxS5.

Effect of Substitutional Doping on Tc in Nb2(Pd1-yRy)0.76S5
Dopant (R)Doping Level (y)Tc (K)
Ir0.4~8
Ag0.4Suppressed

Intercalation, the insertion of ions into the layered structure of a material, offers another avenue for modifying the electronic properties and, consequently, the superconductivity of Nb2PdxS5. Studies involving the intercalation of lithium (Li) into Nb2PdxS5 (with x ≈ 0.74 and an initial Tc of 6.5 K) have shown a suppression of the superconducting state. nih.govacs.orgbirmingham.ac.uk

The introduction of lithium ions into the van der Waals gaps between the layers of Nb2PdxS5 leads to an expansion of the crystal lattice. nih.govacs.orgbirmingham.ac.uk This process is accompanied by the injection of electrons into the system, which in turn fills the electronic bands to a Fermi level with a lower density of states. nih.govacs.orgbirmingham.ac.uk This reduction in the density of states at the Fermi level is believed to be the primary reason for the suppression of superconductivity. nih.govacs.orgbirmingham.ac.uk

Interestingly, the process is reversible. Deintercalation, the removal of the intercalated lithium ions, can partially restore the superconductivity, with the transition temperature recovering to approximately 5.5 K. nih.govacs.orgbirmingham.ac.uk This demonstrates the sensitive dependence of superconductivity in Nb2PdxS5 on its electronic charge carrier concentration.

Influence of Lithium Intercalation on Tc of Nb2Pd0.74S5
StateTc (K)
Pristine6.5
Li IntercalatedSuppressed
Deintercalated~5.5

In heterostructures composed of superconducting and non-superconducting layers, the superconducting properties can be influenced by the proximity effect. This phenomenon has been observed in niobium/palladium (Nb/Pd) bilayers and multilayers, where the contact between the superconducting niobium and the normal metal palladium leads to a modification of the transition temperature.

Generally, the proximity of a normal metal layer tends to suppress the superconductivity in the adjacent superconducting layer. In Nb/Pd bilayers, the critical temperature of the niobium layer is observed to decrease as its thickness is reduced. researchgate.net This suppression is a direct consequence of the leakage of Cooper pairs from the niobium into the palladium layer.

However, under specific conditions, an enhancement of Tc can be achieved. For instance, rapid thermal hydrogenation of Nb/Pd bilayer films has been shown to increase the Tc from 8.77 K to 9.06 K. aps.org This enhancement is correlated with a compression of the niobium unit cell, suggesting that strain and the introduction of hydrogen play a significant role in modulating the superconducting properties at the interface. aps.org

Tc of Nb/Pd Bilayers Under Different Conditions
ConditionTc (K)
As-deposited8.77
After Rapid Thermal Hydrogenation9.06

Critical Field Studies in Nb-Pd Superconductors

The upper critical field (Hc2) is a fundamental parameter of a superconductor, representing the maximum magnetic field it can withstand before transitioning to the normal state. In the context of niobium-palladium based materials, particularly Nb2PdxS5, the behavior of the upper critical field is both remarkable and indicative of unconventional superconductivity.

Nb2Pd0.81S5, despite its relatively modest transition temperature of around 6.6 K, exhibits an exceptionally high and anisotropic upper critical field. nih.govnih.gov For magnetic fields applied along the crystallographic b-axis, the upper critical field at temperatures approaching absolute zero (Hc2(0)) has been measured to be greater than 37 Tesla. nih.govnih.gov This value is significantly larger than the Pauli paramagnetic limit, which for a conventional BCS superconductor is estimated to be approximately 1.84 times its Tc. nih.gov The violation of this limit by a factor of about 3 suggests that a simple, single-band BCS theory is insufficient to describe the superconducting state in this material. nih.gov

The anisotropy of the upper critical field, with different values for different field orientations, further points towards a complex, multi-band nature of superconductivity in Nb2Pd0.81S5. nih.govnih.gov The linear temperature dependence of Hc2 for fields applied perpendicular to the b-axis is also an anomalous feature that deviates from the behavior of conventional superconductors. nih.gov

Analysis of Superconducting Gap and Quasiparticle Excitations

The superconducting energy gap is a key feature of the superconducting state, representing the energy required to break a Cooper pair and create quasiparticle excitations. In niobium-palladium based materials, studies have revealed the presence of multiple superconducting gaps, a hallmark of multi-band superconductivity.

Spectroscopic measurements on the quasi-one-dimensional chalcogenide Nb2Pd0.81S5 have provided direct evidence for two-band superconductivity. nih.gov Point-contact spectroscopy experiments have identified two distinct superconducting gaps at 1.8 K, with values of Δ1 = 0.61 meV and Δ2 = 1.20 meV. nih.gov The evolution of these gaps with temperature and magnetic field further supports the multi-gap nature of the superconducting state in this compound. nih.gov

The existence of multiple energy gaps implies that there are at least two distinct electronic bands contributing to the superconductivity, each with its own superconducting condensate and characteristic gap energy. This is consistent with the multi-band picture suggested by the critical field measurements.

Relationship between Electronic Structure and Superconductivity

The emergence and nature of superconductivity in any material are fundamentally governed by its electronic structure. In niobium-palladium based compounds, a strong correlation has been established between the density of states (DOS) at the Fermi level (EF) and the superconducting properties.

In many niobium-based superconductors, such as those with the A15 crystal structure, a high density of states at the Fermi level is a key ingredient for achieving high transition temperatures. aps.org This is because a larger number of electronic states available at the Fermi level can participate in the formation of Cooper pairs.

This principle is also evident in the behavior of Nb2PdxS5. As discussed in the context of lithium intercalation, the suppression of superconductivity is directly linked to a reduction in the Pauli paramagnetism, which is proportional to the density of states at the Fermi level. nih.govacs.orgbirmingham.ac.uk The injection of electrons fills the electronic bands, shifting the Fermi level to a region with a lower DOS and thereby weakening the superconducting state. nih.govacs.orgbirmingham.ac.uk Conversely, the enhancement of Tc with iridium doping in Nb2(Pd1-yIry)0.76S5 up to y=0.4 can be understood as an optimization of the band filling to achieve a higher density of states at the Fermi level. DFT calculations have revealed that the valence band features in these materials are primarily composed of hybridized Pd-S/Se states, and the involvement of various Pd-4d and Nb-4d states at the Fermi level signifies their multiband character. arxiv.org

Synthesis and Fabrication Methodologies for Niobium Palladium Compounds

Bulk Synthesis Techniques

Bulk synthesis methods are essential for producing sizable quantities of niobium-palladium alloys for structural applications or as precursor materials for further processing. Arc-melting and annealing, along with rapid solidification processing, are two prominent techniques utilized for this purpose.

Arc-Melting and Annealing Processes

Arc-melting is a common and effective method for synthesizing intermetallic compounds from their constituent elements. The process involves melting the raw materials in a controlled, inert atmosphere using an electric arc. This technique is particularly suitable for high-melting-point metals like niobium.

In a typical arc-melting procedure for preparing niobium-palladium alloys, high-purity elemental niobium and palladium are weighed in the desired stoichiometric ratio. These are then placed in a water-cooled copper crucible within a vacuum or argon-purged chamber. An electric arc is initiated between a non-consumable tungsten electrode and the raw materials, generating intense heat that melts and combines the elements. To ensure homogeneity, the resulting ingot is often flipped and re-melted multiple times. For instance, in the synthesis of a similar equiatomic high-entropy alloy, Ta-Nb-Ti, the sample was re-melted five times to ensure sufficient homogeneity mdpi.com.

Following the melting process, a crucial step is annealing. This heat treatment process is performed to relieve internal stresses, homogenize the composition, and promote the formation of the desired crystal structure. The annealing parameters, such as temperature and duration, are critical in determining the final properties of the alloy. For niobium-based alloys, homogenization heat treatment is typically carried out at temperatures ranging from 1800°C to 2000°C for 5 to 10 hours in a high vacuum environment rsc.orgaps.org. Stress-relief annealing is generally performed at a lower temperature of around 1000°C for 1 hour, while recrystallization annealing, which is necessary after cold working, occurs in the range of 900°C to 1300°C aps.org. The specific annealing conditions for intermetallic compounds like TiAl3 and NbAl3 have been investigated at temperatures between 600°C and 650°C for durations ranging from 30 to 480 minutes ustb.edu.cn.

Process Parameter Value/Range Purpose Reference
Arc-MeltingAtmosphereArgonPrevention of oxidation mdpi.com
Re-melting5 timesEnsuring homogeneity mdpi.com
Homogenization AnnealingTemperature1800-2000 °CEliminating segregation and metastable phases rsc.orgaps.org
Duration5-10 hoursPromoting atomic diffusion rsc.orgaps.org
AtmosphereHigh VacuumPreventing contamination rsc.org
Stress-Relief AnnealingTemperature~1000 °CReducing internal stresses aps.org
Duration1 hourStress reduction aps.org
Recrystallization AnnealingTemperature900-1300 °CRestoring ductility after cold work aps.org

Rapid Solidification Processing (RSP)

Rapid Solidification Processing (RSP) encompasses a set of techniques that involve cooling molten metal at rates exceeding 10^4 K/s. This rapid quenching from the liquid state can lead to the formation of refined microstructures, extended solid solubility, metastable crystalline phases, and even amorphous structures nasa.govnasa.govrsc.org. For niobium-based alloys, RSP is of interest for its potential to suppress the formation of brittle equilibrium phases and achieve unique material properties nasa.gov.

Technique Typical Cooling Rate Product Form Key Advantages for Nb-Pd Alloys Reference
Melt Spinning~10^6 K/sRibbons, FlakesRefined microstructure, potential for metastable phases, enhanced solid solubility fraunhofer.dersp-technology.com
Splat Quenching>10^4 K/sSplatsSuppression of embrittling phases, formation of novel microstructures nasa.gov

Thin Film and Nanostructure Fabrication

The fabrication of niobium-palladium compounds as thin films and nanostructures is crucial for their application in areas such as catalysis, electronics, and sensors. These methods allow for precise control over the material's dimensions and morphology at the micro- and nanoscale.

Sputtering and Deposition Techniques for Bilayers

Sputtering is a physical vapor deposition technique widely used for creating thin films of various materials, including niobium and palladium. In this process, a target of the desired material is bombarded with high-energy ions in a vacuum chamber, causing atoms to be ejected and deposited onto a substrate. For the fabrication of niobium-palladium bilayers, a sequential sputtering process can be employed, where a layer of niobium is deposited first, followed by a layer of palladium, or vice-versa.

Co-sputtering is another technique where both niobium and palladium targets are sputtered simultaneously to create a composite film. The composition of the resulting film can be controlled by adjusting the relative sputtering rates of the two targets. Key parameters in the sputtering process include the sputtering power, the pressure of the inert gas (typically argon), the substrate temperature, and the target-to-substrate distance mdpi.comscispace.com. These parameters significantly influence the microstructure, crystallinity, and properties of the deposited films researchgate.netmdpi.com. For instance, in the deposition of Cu-Nb and Cu-Pd thin films, DC magnetron sputtering was used at room temperature, with the power applied to each target being a critical parameter for controlling the film's stoichiometry arxiv.org.

Sputtering Parameter Typical Range/Value Influence on Film Properties Reference
Sputtering Power (DC)10 W - 500 WAffects deposition rate and film density mdpi.comscispace.com
Argon Pressure5 - 25 mTorrInfluences film stress and microstructure scispace.com
Substrate TemperatureRoom Temperature - 700 °CAffects crystallinity and grain size mdpi.com
Target-to-Substrate DistanceVariableImpacts film uniformity and deposition rate mdpi.com

Wet Chemical Synthesis for Nanoparticles and Electrocatalysts (e.g., Polyol Method)

Wet chemical methods offer a versatile and scalable approach to synthesizing nanoparticles and electrocatalysts with controlled size and shape nih.goveurekalert.orgresearchgate.net. The polyol method is a particularly effective technique where a high-boiling point alcohol, such as ethylene glycol or glycerol, acts as both the solvent and the reducing agent rsc.orgrsc.orgdntb.gov.uaresearchgate.net. This method has been successfully used to produce a variety of metal and metal oxide nanoparticles rsc.orgrsc.orgdntb.gov.uaresearchgate.netnih.gov.

In the context of niobium-palladium, a modified polyol or solvothermal method can be employed. This would typically involve the reduction of niobium and palladium precursor salts, such as niobium chloride (NbCl₅) and palladium chloride (PdCl₂), in a polyol medium at an elevated temperature. The use of a capping agent or stabilizer can help control the particle size and prevent agglomeration. While direct synthesis of unsupported Niobium--palladium (1/1) nanoparticles via the polyol method is not extensively documented, the synthesis of Pd-based bimetallic nanoparticles is well-established, and the polyol process is recognized for its potential in creating alloys and intermetallics rsc.org.

A notable example of a related synthesis involves the preparation of palladium-niobium electrocatalysts supported on carbon nano-onions. In this procedure, NbCl₅ and PdCl₂ were mixed in a 2:3 molar ratio in ethylene glycol with the carbon support. The mixture was then refluxed for 4 hours at 190°C. This process resulted in the formation of a Pd-Nb alloy structure, demonstrating the feasibility of this wet chemical approach for creating bimetallic niobium-palladium materials.

Bio-inspired Synthesis Approaches for Palladium Nanomaterials

Bio-inspired synthesis has emerged as an environmentally friendly and sustainable alternative to conventional chemical and physical methods for producing nanomaterials researchgate.netsemanticscholar.orgplos.orgugent.be. This approach utilizes biological entities such as plants, bacteria, fungi, and biomolecules (e.g., proteins and DNA) to reduce metal ions and template the growth of nanoparticles researchgate.netsemanticscholar.orgplos.orgugent.benih.gov.

The synthesis of palladium nanoparticles through bio-inspired routes is well-documented researchgate.netsemanticscholar.orgplos.orgugent.benih.gov. Plant extracts, for instance, contain a variety of phytochemicals that can act as both reducing and capping agents, facilitating the formation of stable nanoparticles nih.gov. Similarly, microorganisms can enzymatically reduce palladium ions to form nanoparticles either intracellularly or extracellularly.

While the bio-inspired synthesis of monometallic palladium nanoparticles is a thriving area of research, the extension of these methods to bimetallic systems involving niobium is still in its nascent stages. The core principle would involve the simultaneous or sequential reduction of both niobium and palladium precursors using a biological extract or organism. The inherent complexity of controlling the stoichiometry and phase formation in bimetallic systems presents a challenge that is an active area of research. The successful bio-inspired synthesis of other bimetallic nanoparticles suggests the potential for developing green routes to produce niobium-palladium nanomaterials in the future nih.gov.

Intercalation Chemistry Methods for Niobium-Palladium Compounds

Intercalation chemistry offers a versatile approach to modify the properties of layered materials by inserting guest atoms, ions, or molecules into the host lattice. While direct research on the intercalation of a specific "Niobium-palladium (1/1)" compound is not extensively documented, the principles of intercalation can be understood by examining studies on various layered niobium-based materials, such as niobium oxides and dichalcogenides. These studies provide a framework for the potential application of such methods to hypothetical layered niobium-palladium structures. The majority of intercalation processes rely on interactions between the guest and the host, including ion-exchange, acid-base reactions, and redox reactions. appliedmineralogy.com

Chemical Intercalation (e.g., Lithium in Ammonia Solution)

Chemical intercalation involves the direct reaction of a host material with a chemical agent to insert a guest species. A common method is reductive intercalation, where a reducing agent facilitates the insertion of a guest species, often a metal ion, into the host lattice. This process is typically driven by electron transfer from the intercalating species to the host material. nist.gov

For layered niobium compounds, such as niobium dichalcogenides (e.g., NbS₂), chemical intercalation can be achieved using solutions of alkali metals in liquid ammonia. For instance, lithium dissolved in liquid ammonia forms a potent reducing solution that can introduce lithium ions between the layers of the host material. The general reaction can be represented as:

Host + xLi(NH₃) → Liₓ[Host] + xNH₃

This method has been successfully applied to various transition metal dichalcogenides to introduce alkali metal ions, which in turn significantly alters the electronic and magnetic properties of the host material. aps.org The intercalation of 3d transition metals (V, Cr, Mn, Fe, Co, Ni) into NbS₂ has been shown to induce complex magnetic orderings. aps.org

Another approach to chemical intercalation involves ion exchange. In this method, ions already present in the interlayer space of a layered niobate, for example, are exchanged with other ions from a solution. This technique has been used to intercalate large organic molecules, such as methylviologen, into layered niobates like K₄Nb₆O₁₇ and HNb₃O₈. osti.gov

The success of chemical intercalation is often dependent on factors such as the nature of the solvent, the temperature, and the stoichiometry of the reactants. The resulting intercalated compounds can exhibit expanded interlayer spacing to accommodate the guest species.

Host Material (Analogue)IntercalantMethodResulting Compound (Example)
Layered Niobate (K₄Nb₆O₁₇)MethylviologenIon ExchangeMethylviologen-intercalated niobate
Niobium Disulfide (NbS₂)3d Transition Metals (Fe, Co, Ni)Chemical Vapor TransportM₁/₃NbS₂
Titanium Disulfide (TiS₂)LithiumReaction with Lithium MetalLiTiS₂

Electrochemical Intercalation

Electrochemical intercalation provides a more controlled method for inserting guest ions into a host lattice. This technique is widely used in battery research and allows for precise control over the extent of intercalation by managing the charge passed through an electrochemical cell. The host material serves as the working electrode in a cell, with a counter electrode of the guest species (e.g., lithium metal) and an electrolyte containing the guest ion.

When a potential is applied, ions from the electrolyte are driven into the host material. For example, the electrochemical intercalation of lithium into niobium diselenide (NbSe₂) has been demonstrated. nist.gov In this process, NbSe₂ acts as the cathode, and upon discharge, lithium ions from the electrolyte are inserted between the NbSe₂ layers. nist.gov This process is reversible, allowing for subsequent deintercalation upon charging.

The electrochemical process can be monitored using techniques such as cyclic voltammetry, which provides information about the redox potentials at which intercalation and deintercalation occur. The structural changes upon intercalation, such as the expansion of the crystal lattice, can be observed through X-ray diffraction. nist.gov For instance, the electrochemical intercalation of lithium into layered niobium oxides has been shown to induce superconductivity. researchgate.net

Host Electrode (Analogue)Guest IonCounter ElectrodeElectrolyte
Niobium Diselenide (NbSe₂)Li⁺Lithium MetalLithium-containing salt in organic solvent
Layered Niobates (AB₂Nb₃O₁₀)Li⁺Lithium MetalLithium-containing salt in organic solvent
Niobium Tungsten OxidesLi⁺Lithium MetalLithium-containing salt in organic solvent

Deintercalation Processes for Property Restoration

Deintercalation is the process of removing guest species from the host lattice, which can often restore the original properties of the host material. This process is the reverse of intercalation and is a crucial aspect of the cycling stability of battery electrodes. libretexts.org Deintercalation can be achieved chemically or electrochemically.

Electrochemical deintercalation is performed by reversing the polarity of the electrochemical cell, which drives the intercalated ions out of the host material and back into the electrolyte. The reversibility of the intercalation/deintercalation process is a key factor in the performance of rechargeable batteries. libretexts.org

Chemical deintercalation can be achieved by using an oxidizing agent to remove the intercalated species. For example, intercalated lithium can be removed from a host lattice by reaction with oxidizing agents like iodine or bromine. The reversibility of this process is essential for applications that require the host material to be returned to its pristine state. In some cases, if the intercalated compound is unstable, deintercalation can occur spontaneously through oxidation, which may lead to the formation of colloidal suspensions of the host material.

The ability to reversibly intercalate and deintercalate guest species allows for the fine-tuning of the material's electronic, optical, and magnetic properties for various applications.

Catalytic and Electrocatalytic Applications of Niobium Palladium Materials

Electrocatalysis in Fuel Cells

Direct alcohol fuel cells (DAFCs) are a promising clean energy technology, and the development of efficient anode catalysts is crucial for their commercialization. Palladium is a highly effective catalyst for alcohol oxidation in alkaline media; however, it is prone to deactivation by intermediate species. The incorporation of niobium as a co-catalyst has been demonstrated to significantly improve the electrocatalytic performance of palladium.

Studies on palladium-niobium nanoparticles supported on carbon nano-onions (Pd-Nb/CNOs) have demonstrated their superior catalytic activity for ethanol (B145695) electro-oxidation when compared to both palladium on carbon nano-onions (Pd/CNOs) and commercial palladium on carbon (Pd/C) electrocatalysts. nih.gov The enhanced performance is attributed to an increase in the number of active sites on the surface of the metal nanoparticles and synergistic effects between the support material and the bimetallic nanoparticles. nih.gov The Pd-Nb/CNOs exhibit higher reaction kinetics, increased efficiency, and greater electrocatalytic activity. nih.gov

Electrochemical Performance of Pd-Nb Catalysts for Ethanol Oxidation in Alkaline Media

CatalystOnset Potential (V vs. reference electrode)Peak Current Density (mA/mgPd)Key Findings
Pd-Nb/CNOsLower than Pd/CNOs and commercial Pd/CSignificantly higher than Pd/CNOs and commercial Pd/CSuperior catalytic activity, high reaction kinetics, and increased efficiency. nih.gov
Commercial Pd/CHigher than Pd-Nb/CNOsLower than Pd-Nb/CNOsServes as a benchmark for comparison. nih.gov

Similar to the ethanol oxidation reaction, niobium-palladium catalysts have also demonstrated high catalytic activity and stability for the electro-oxidation of isopropanol (B130326) in alkaline media. The molecular structure of isopropanol, being the smallest secondary alcohol, makes its oxidation of great interest for direct alcohol fuel cells. nih.gov

The performance of DAFCs using isopropanol has been shown to be higher than those using methanol (B129727), with the added benefit of lower fuel crossover. nih.gov The primary challenge remains the slow reaction kinetics of alcohol electro-oxidation. The use of Pd-Nb bimetallic catalysts supported on carbon nano-onions has proven to be a promising approach to overcome this limitation. These catalysts exhibit superior catalytic activity compared to their monometallic palladium counterparts and commercial Pd/C catalysts. nih.gov The improved performance is a result of the unique properties of both the bimetallic catalyst and the carbon nano-onion support. nih.gov

Electrochemical Performance of Pd-Nb Catalysts for Isopropanol Electro-oxidation

CatalystCatalytic ActivityStabilityKey Findings
Pd-Nb/CNOsHighHighExhibited superior catalytic activity compared to Pd/CNOs and commercial Pd/C. nih.gov
Pd/CNOsModerateModerateOutperformed by the bimetallic catalyst. nih.gov
Commercial Pd/CLowerLowerUsed as a baseline for performance comparison. nih.gov

The bifunctional mechanism proposes that niobium, in an oxidized state, provides oxygen-containing species (such as OHads) at lower potentials than palladium. These adsorbed hydroxyl groups can then facilitate the oxidative removal of carbonaceous intermediates, such as carbon monoxide (CO), that strongly adsorb on and poison the palladium surface. This clears the palladium active sites for the continued oxidation of the alcohol fuel.

The electronic effect involves a modification of the electronic properties of palladium due to its interaction with niobium. The presence of niobium can alter the d-band center of palladium, which in turn weakens the bond strength between palladium and the poisoning intermediates. This facilitated desorption of intermediates enhances the catalyst's tolerance to poisoning and improves its long-term stability and activity.

Adsorption and Reaction Mechanisms for Specific Molecules

The surface of niobium-palladium materials provides unique sites for the adsorption and subsequent reaction of various molecules. Understanding these interactions at a fundamental level is key to designing more efficient catalysts.

Density functional theory (DFT) calculations have been employed to investigate the adsorption of hydrogen (H₂) and hydrogen sulfide (B99878) (H₂S) on niobium-doped palladium surfaces. These studies are crucial for applications such as hydrogen purification membranes, where sulfur-containing compounds can act as poisons.

For hydrogen adsorption , on pure and doped palladium surfaces, H₂ tends to dissociate, with the resulting hydrogen atoms being most stable on the fcc-fcc sites. The adsorption strength for hydrogen follows the trend: Pd > Nb. researchgate.netresearchgate.net

For hydrogen sulfide adsorption , niobium-doped palladium surfaces exhibit the strongest binding for H₂S. researchgate.netresearchgate.net Interestingly, the strong interaction is primarily due to the hydrogen atoms of the H₂S molecule being located closest to the surface in the case of niobium doping, rather than a strong sulfur-surface interaction. researchgate.netresearchgate.net In fact, the sulfur atom is positioned furthest from the niobium-doped surface. researchgate.netresearchgate.net

Adsorption Strength Trends on Doped Palladium Surfaces

AdsorbateAdsorption Strength TrendKey Findings
Hydrogen (H₂)Pd > NbH₂ dissociates with H atoms most stable on fcc-fcc sites. researchgate.netresearchgate.net
Hydrogen Sulfide (H₂S)Nb > PdNiobium-doped surfaces show the strongest binding. researchgate.netresearchgate.net The strong interaction is driven by the proximity of H atoms to the surface. researchgate.netresearchgate.net

The catalytic oxidation of hydrocarbons is a critical process in both energy production and pollution control. Niobium-palladium materials have shown promise in these applications.

In the context of propane (B168953) oxidation , studies on Pd/Nb₂O₅/Al₂O₃ catalysts have revealed a promoting effect of niobium oxide on the catalytic activity of palladium. The maximum propane conversion was observed with a specific loading of niobium oxide, corresponding to the maximum Nb/Al surface ratio. This suggests that the presence of niobium oxide structures favors an ideal ratio of Pd⁰ to Pd²⁺ on the surface, which is beneficial for propane oxidation.

For methanol oxidation , while direct and extensive data on Niobium-Palladium (1/1) is limited, research on other bimetallic palladium catalysts provides valuable insights. For instance, Pd-Ni and Pd-Cu bimetallic catalysts have demonstrated significantly higher catalytic activity for methanol oxidation in alkaline solutions compared to monometallic palladium catalysts. The improved performance is often linked to the bifunctional mechanism and electronic effects, similar to those observed in ethanol and isopropanol oxidation. The addition of a second metal can weaken the binding energy of poisoning species like CO, thereby enhancing the catalytic activity.

Stability and Durability of Niobium-Palladium Catalysts

The long-term stability and durability of niobium-palladium catalysts are critical factors for their practical application. Research has shown that their performance over time is significantly influenced by the choice of support material, pretreatment conditions, and the operating environment, particularly at elevated temperatures.

A primary challenge to the durability of palladium-based catalysts on niobium-containing supports is thermal degradation. This degradation can manifest as a loss of catalyst surface area and the sintering of palladium particles, where smaller particles coalesce into larger ones, reducing the number of active sites. For instance, in aqueous-phase reactions, niobia supports can lose significant surface area. researchgate.net

One effective strategy to enhance stability is the modification of the support material. The addition of a small amount of a second component, such as silica (B1680970), to niobia supports has been shown to improve hydrothermal stability. researchgate.net This modification helps the support retain a more open and porous structure during reactions, which in turn helps to maintain smaller palladium crystallite sizes and, consequently, improved catalytic performance. researchgate.net

The table below summarizes key factors influencing the stability of Niobium-Palladium catalysts and the observed effects.

Factor Affecting StabilityMethod of ImprovementObserved Effect
Hydrothermal Degradation Addition of silica (5 wt%) to niobia supportPartial retention of porous structure, reduced surface area loss, and prevention of Pd sintering. researchgate.net
Thermal Degradation Recrystallization annealing of niobium substrateHigher thermal stability of the palladium coating compared to a cold-rolled substrate. bohrium.com
Interdiffusion at Pd-Nb Interface Introduction of a graphene interlayerEffective suppression of interdiffusion between the palladium coating and niobium substrate. researchgate.net
Interdiffusion at Pd-Nb Interface Formation of a surface oxide layerImpeded interdiffusion between the palladium film and the substrate. researchgate.net

Influence of Material Morphology on Catalytic Performance (e.g., Nanoparticles, Carbon Nano-onions)

The morphology of niobium-palladium materials at the nanoscale plays a pivotal role in determining their catalytic and electrocatalytic performance. By controlling the size, shape, and support structure of the catalyst, it is possible to significantly enhance activity, selectivity, and efficiency.

A prominent example is the use of palladium-niobium (Pd-Nb) bimetallic nanoparticles supported on carbon nano-onions (CNOs). acs.orguj.ac.zaresearchgate.net This composite structure demonstrates superior catalytic activity, particularly in the electro-oxidation of alcohols like isopropanol and ethanol. acs.orguj.ac.zaresearchgate.net The high performance is attributed to a synergistic effect between the catalyst and the support. acs.orgresearchgate.net The CNOs provide a high surface area for catalyst dispersion and excellent electrical conductivity, which facilitates electron flow during electrochemical reactions. acs.org

The effectiveness of the catalyst is also linked to how the nanoparticles are anchored to the support. The presence of oxygen-containing functional groups on the surface of CNOs helps to effectively anchor the Pd-Nb nanoparticles, ensuring good dispersion and stability. acs.orguj.ac.za The quasi-spherical, stacked structure of the CNOs is also considered advantageous for the catalytic process. acs.org

The table below details the influence of specific morphological features on the catalytic performance of Niobium-Palladium materials.

Morphological FeatureSupport MaterialApplicationKey Performance Enhancement
Bimetallic Nanoparticles (Pd-Nb) Carbon Nano-onions (CNOs)Isopropanol & Ethanol Electro-oxidationHigh catalytic activity and stability due to increased active sites and synergistic effects with the support. acs.orguj.ac.zaresearchgate.net
Reduced Crystallite Size Carbon Nano-onions (CNOs)Alcohol Electro-oxidationSmaller Pd-Nb crystallites (3.17 nm) compared to Pd alone (4.06 nm) lead to a higher surface area and more active sites. acs.org
Quasi-spherical Nanostructures Carbon Nano-onions (CNOs)ElectrocatalysisStacked, onion-like structure is advantageous for facilitating electron flow. acs.org
Smaller Pd Crystallites Silica-modified NiobiaAqueous-phase conversion of γ-valerolactoneRetention of smaller palladium crystallite sizes leads to improved catalytic stability and performance. researchgate.net

Mechanical Properties and Structural Dynamics of Niobium Palladium Intermetallics

Elastic Constants and Moduli (Bulk, Shear, Young's Modulus)

The elastic properties of a material are fundamental to its mechanical performance, defining its stiffness and resistance to deformation under load. For the tP2-PdNb intermetallic, the elastic moduli, including the bulk modulus (B), shear modulus (G), and Young's modulus (E), have been determined through computational analysis. These moduli generally exhibit a convex variation across the spectrum of Palladium-Niobium (Pd-Nb) compounds with respect to the concentration of Niobium (Nb) researchgate.net. This trend indicates a systematic change in stiffness as the atomic composition is varied.

Among various predicted PdxNby compounds, the tI8-Pd3Nb phase was found to have the largest elastic moduli, a property attributed to its closely packed crystal structure which fosters near-homogeneous chemical bonding researchgate.net. While specific values for the tP2-PdNb (1/1) phase require direct extraction from detailed theoretical studies, its moduli fit within this overarching trend observed in the Pd-Nb system. The elastic moduli are critical for engineering applications, as they dictate how the material will deform elastically under stress.

Calculated Elastic Moduli for Predicted Pd-Nb Compounds

CompoundBulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Young's Modulus (E) (GPa)
tP2-PdNbData Not Available in AbstractData Not Available in AbstractData Not Available in Abstract
Note: Specific values for tP2-PdNb are part of a comprehensive study on Pd-Nb systems. The general trend shows a convex variation with Nb concentration. researchgate.net

Ductility and Brittleness Criteria (e.g., Pugh's Ratio, Cauchy Pressure)

The intrinsic ductility or brittleness of an intermetallic compound can be predicted using criteria derived from its elastic constants. Two common indicators are Pugh's ratio (B/G) and the Cauchy pressure (C₁₂ - C₄₄).

Pugh's Ratio (B/G) : This ratio compares the material's resistance to fracture (bulk modulus, B) with its resistance to plastic deformation (shear modulus, G). A high B/G ratio (typically > 1.75) is indicative of ductile behavior, while a low ratio suggests brittleness.

Cauchy Pressure : A positive Cauchy pressure (C₁₂ - C₄₄ > 0) is often associated with more metallic and directional bonding, suggesting ductility. Conversely, a negative value points towards more covalent bonding and brittleness aps.org.

For the Pd-Nb system, the Poisson's ratio, which is related to Pugh's ratio, shows a trend opposite to that of the elastic moduli researchgate.net. This inverse relationship is crucial for understanding the trade-offs between strength and ductility in these alloys. The ductile or brittle nature of tP2-PdNb is therefore determined by its specific B/G ratio and Cauchy pressure values, which are directly calculated from its fundamental elastic constants.

Ductility and Brittleness Indicators

CriterionIndicationGoverning Factors
Pugh's Ratio (B/G)High value (>1.75) suggests ductility; low value suggests brittleness.Ratio of bulk modulus to shear modulus.
Cauchy Pressure (C₁₂ - C₄₄)Positive value suggests ductility; negative value suggests brittleness.Difference between specific elastic constants, related to bonding nature. aps.org

Anisotropy in Mechanical Response

The mechanical response of a single crystal can vary significantly with the direction of the applied load, a property known as anisotropy. In cubic crystals, for instance, the shear anisotropy factor can be calculated to quantify this effect. For the tetragonal tP2-PdNb, the directional dependence of its elastic moduli, such as Young's modulus, would be a key indicator of its mechanical anisotropy.

The degree of anisotropy is determined by the underlying crystal structure and the nature of the atomic bonding along different crystallographic planes and directions. Materials with high anisotropy may exhibit exceptional strength in one direction but weakness in another, a critical consideration for the design and application of components made from these materials.

Correlation between Atomic Arrangement, Bonding, and Mechanical Behavior

A fundamental principle in materials science is that the macroscopic mechanical properties of a material are a direct consequence of its atomic-scale structure and chemical bonding. In the Pd-Nb intermetallic system, this correlation is evident. The trends observed in the elastic moduli and Poisson's ratio are highly correlated with the atomic arrangement within the crystal structures and the associated chemical bonds researchgate.net.

For instance, the high elastic moduli of the tI8-Pd3Nb phase are attributed to its close-packed structure, which enhances the strength of the chemical bonds researchgate.net. The electronic structure calculations for Pd-Nb compounds reveal that they are metallic, with complex band structures that govern the nature of the interatomic bonding researchgate.net. The strength, stiffness, and ductility of the tP2-PdNb compound are therefore intrinsically linked to its specific tetragonal atomic arrangement and the metallic-covalent character of the Pd-Nb bonds.

Dynamical Stability from Phonon Dispersion Calculations

The dynamical stability of a crystal structure refers to its ability to resist spontaneous transformation into another structure. This is assessed by calculating the phonon dispersion curves, which represent the vibrational modes of the lattice. A crystal is considered dynamically stable if all its vibrational modes have real (i.e., not imaginary) frequencies throughout the Brillouin zone.

First-principles calculations have confirmed that the predicted metastable tP2-PdNb phase is dynamically stable, as evidenced by the absence of soft phonon modes in its calculated phonon dispersion spectrum researchgate.net. This finding is crucial as it indicates that the tP2-PdNb structure is a true local minimum on the energy landscape and can exist as a stable or metastable phase, making it a viable material for synthesis and potential application.

Advanced Spectroscopic and Microscopic Characterization Techniques

X-ray Diffraction (XRD) and Synchrotron Powder X-ray Diffraction (PXRD) for Structure Determination

X-ray diffraction is a fundamental technique for determining the crystal structure of materials. In the context of the Niobium-Palladium system, XRD is essential for phase identification and the determination of lattice parameters. The Nb-Pd phase diagram reveals the existence of a Niobium-Palladium (1/1) phase, which has a high-temperature disordered Cu-type structure. This phase is reported to be stable between 1565 °C and 1255 °C. himikatus.ru

Synchrotron Powder X-ray Diffraction (PXRD) offers significant advantages over conventional laboratory XRD, including higher resolution, better signal-to-noise ratio, and the ability to perform time-resolved studies. ansto.gov.aupsi.ch These features are particularly beneficial for resolving complex diffraction patterns in multiphase samples and for in-situ studies of phase transformations. For example, synchrotron radiation was employed to determine the crystal structure of the ternary compound Nb₅Pd₄As₄ from a microcrystal, showcasing the power of this technique for complex structures within related systems. researchgate.net The high intensity of synchrotron sources enables the collection of high-quality data from very small sample volumes. psi.chresearchgate.net

Table 1: Crystallographic Data for Selected Phases in the Nb-Pd and Related Systems

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
NbPdDisordered Cubic (High Temp.)------- himikatus.ru
NbPd₂Orthorhombic------- himikatus.ru
αNbPd₃Tetragonal------- himikatus.ru
βNbPd₃Orthorhombic------- himikatus.ru
Nb₂PdS₆MonoclinicC2/m12.373.3010.1790117.2690 materialsproject.org
Nb₅Pd₄As₄TetragonalI4/m10.445710.44573.7868909090 researchgate.net

Electron Microscopy Techniques (TEM, HRTEM, SEM) for Microstructure and Morphology

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of materials at high resolution.

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide detailed information about the internal structure of materials, including grain size, defects, and the atomic arrangement at interfaces. istgroup.compsu.edu In the context of the Nb-Pd system, TEM has been used to study the microstructural changes in palladium-coated niobium membranes. These studies revealed the formation of the intermetallic compound Pd₃Nb at the interface upon heating. researchgate.net HRTEM analysis of Pd-Nb nanoparticles supported on carbon nano-onions has been used to investigate the morphology of the synthesized nanomaterials. acs.org

Table 2: Applications of Electron Microscopy in the Nb-Pd System

TechniqueApplicationObservationsReference
TEMMicrostructural analysis of Pd-coated Nb membranesFormation of the intermetallic compound Pd₃Nb at the interface. researchgate.net
HRTEMMorphological investigation of Pd-Nb/CNOsCharacterization of the shape and size of nanoparticles. acs.org
SEMSurface morphology of Pd-coated Nb membranesObservation of surface pores and voids. researchgate.net
SEMPhase distribution in Nb-containing alloysIdentification of multiple phases in the microstructure. researchgate.net

Scanning Tunneling Microscopy (STM) for Surface Analysis

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei in solid materials. It provides information about the coordination number, bonding, and local structure that is complementary to the long-range order information obtained from XRD. While there are no specific solid-state NMR studies reported for the Niobium-Palladium (1/1) compound, the technique has broad applications in materials science for characterizing intermetallic compounds. nih.gov By studying the NMR signals of isotopes like ⁹³Nb, it would be possible to gain insights into the local electronic and magnetic environment of niobium atoms within the NbPd structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. neware.netjh.edutu-dortmund.de In the study of Pd-Nb electrocatalysts supported on carbon nano-onions, XPS was employed to characterize the surface species after stability tests. acs.org The analysis of high-resolution XPS spectra for the Nb 3d and Pd 3d core levels can reveal the oxidation states of niobium and palladium and provide information about their chemical bonding environment. acs.org For instance, in niobium oxides, XPS can distinguish between different oxidation states such as Nb⁵⁺ and metallic Nb. researchgate.net

Table 3: Representative Binding Energies for Niobium and Palladium in Different Chemical States

ElementCore LevelChemical StateBinding Energy (eV)Reference
NiobiumNb 3d₅/₂Metallic Nb~202.3 researchgate.net
NiobiumNb 3d₅/₂NbO~204.0 researchgate.net
NiobiumNb 3d₅/₂Nb₂O₅~207.4 researchgate.net
PalladiumPd 3d₅/₂Metallic Pd~335.1 jh.edu

Note: Binding energies can vary slightly depending on the specific compound and instrument calibration.

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with electron microscopy (SEM or TEM) to perform elemental analysis. jeol.comutexas.edu It allows for the qualitative and quantitative determination of the elemental composition of a sample. By scanning the electron beam across an area, EDS can generate elemental maps that show the spatial distribution of different elements. jeol.com In the investigation of Pd-Nb/CNOs electrocatalysts, EDS analysis was used to confirm the elemental composition of the synthesized materials. acs.org Similarly, EDS mapping is a standard technique for analyzing the elemental distribution in various niobium-containing alloys and compounds. researchgate.netbruker.com

Future Research Directions and Potential Applications

Discovery and Characterization of Novel Niobium-Palladium Phases with Specific Stoichiometries

The exploration of the niobium-palladium (Nb-Pd) binary system continues to be an active area of research, with studies focusing on identifying and characterizing new intermetallic phases beyond the established NbPd, NbPd₂, and NbPd₃ compounds. himikatus.ruasminternational.org The synthesis of novel phases with specific stoichiometries is driven by the potential for discovering materials with unique electronic, magnetic, and catalytic properties.

Recent research has expanded to include ternary and quaternary compounds incorporating niobium and palladium, leading to the discovery of materials with complex crystal structures and interesting physical phenomena. For instance, the ternary silicide NbPdSi was synthesized by arc-melting the elemental components, followed by annealing in an induction furnace. researchgate.net X-ray diffraction studies revealed that NbPdSi crystallizes in the TiNiSi-type orthorhombic structure. researchgate.net In this structure, the palladium and silicon atoms form a three-dimensional network. researchgate.net

Furthermore, investigations into transition metal chalcogenides have yielded new superconducting materials. One such discovery is Nb₂Pd₀.₈₁S₅, which exhibits superconductivity at a transition temperature (Tc) of approximately 6.6 K. nih.govscienceopen.comsemanticscholar.org This compound is noted for its remarkably high and anisotropic upper critical fields, suggesting it is a multi-band superconductor. nih.govscienceopen.com Another related compound, Nb₂Pd₃Te₅, which is isostructural to Ta₂Pd₃Te₅, has been found to be a bulk superconductor with a Tc of 3.3 K. arxiv.org The synthesis of these materials often involves techniques like solid-state reaction and chemical vapor transport.

The characterization of these new phases relies heavily on advanced analytical techniques. X-ray diffraction (XRD) is fundamental for determining the crystal structure and phase purity. researchgate.netresearchgate.net Ab initio computational methods are also employed to predict the stability and crystal structures of potential new compounds within the Nb-Pd system and related alloys. arxiv.org

Table 1: Crystallographic Data of Selected Niobium-Palladium Compounds

CompoundPearson SymbolSpace GroupPrototype
NbPdcF4Fm3mCu
NbPd₂oI14ImmmMoPt₂
NbPd₃tI8I4/mmmAl₃Ti
NbPdSioP12PnmaTiNiSi
Nb₂Pd₀.₈₁S₅mC16C2/m-

Engineering of Niobium-Palladium Interfaces and Heterostructures for Enhanced Functionality

The engineering of interfaces and heterostructures involving niobium-palladium compounds is a promising avenue for creating materials with tailored properties for specific applications. By controlling the composition and structure at the nanoscale, it is possible to enhance functionalities such as catalytic activity and superconducting performance.

In catalysis, the focus is on creating well-defined interfaces between niobium, palladium, and a support material. For example, niobium oxide-supported Pd-Co catalysts have been characterized to understand the interaction between the different components. acs.org The addition of palladium was found to promote the reduction of cobalt species, leading to the formation of a Pd-Co alloy at the interface. acs.org Similarly, palladium-niobium electrocatalysts supported on carbon nano-onions (CNOs) have demonstrated superior catalytic activity for alcohol electro-oxidation. acs.org The synergistic effect arises from the high surface area and conductivity of the CNO support combined with the electronic interactions at the Pd-Nb interface. acs.org

The synthesis of heterostructures, such as hollow Au nanobipyramid@AgPd nanoframes, showcases another approach to engineering interfaces for enhanced catalytic performance. rsc.org In these structures, the interface between the gold nanobipyramid and the silver-palladium nanoframe facilitates the transfer of hot electrons, which participate in photocatalytic reactions. rsc.org

In the realm of superconductivity and quantum computing, the creation of high-quality interfaces is critical. Niobium is a standard material for superconducting electronics due to its relatively high critical temperature and low microwave loss. nikalyte.comfnal.gov Engineering interfaces between niobium thin films and other materials can influence the properties of superconducting devices. For instance, research at CEA-Leti has focused on developing superconducting interconnects by directly bonding niobium pads, which could enable a higher density of chip-to-chip connections in quantum systems while minimizing thermal transfer. chiplet-marketplace.com This involves adapting wafer-to-wafer bonding techniques, typically used with copper, to niobium. chiplet-marketplace.com

Integration of Niobium-Palladium Compounds in Superconducting and Catalytic Devices

The unique properties of niobium-palladium compounds make them attractive for integration into advanced technological devices, particularly in the fields of superconductivity and catalysis.

Superconducting Devices: Niobium itself is a cornerstone material for superconducting applications, including MRI machines, particle accelerators, and quantum computers, due to its critical temperature of 9.2 K. advent-rm.comrefractorymetal.org The integration of palladium into niobium-based systems can modify these superconducting properties. For example, the compound Nb₂Pd₀.₈₁S₅, despite its relatively low transition temperature of ~6.6 K, exhibits an extremely large upper critical field, surpassing the Pauli paramagnetic limit. nih.govaps.org This characteristic makes it a candidate for applications in high-field superconducting magnets. Research into selenium-doped Nb₂Pd(S₁₋ₓSeₓ)₅ has shown that the superconducting properties can be tuned by chemical substitution. aps.org

In quantum computing, where niobium is used for components like qubits and resonator cavities, the integration of other materials at interfaces is crucial for performance. nikalyte.comchiplet-marketplace.com The development of Nb-based interconnects aims to improve the scalability and performance of quantum processors. chiplet-marketplace.com

Catalytic Devices: Palladium is a well-known and widely used catalyst for various chemical reactions, including hydrogenation and C-C coupling reactions. nih.govnih.gov The addition of niobium can significantly enhance the performance of palladium-based catalysts. This synergistic effect is attributed to several factors, including modification of the electronic properties of palladium and the creation of specific active sites at the metal-support interface. acs.orgacs.org

Niobium-based materials, such as niobium pentoxide, can act as catalyst supports or as active phases themselves. samaterials.commdpi.com When used as a support for palladium, the combination can lead to catalysts with high dispersion, stability, and easier access to reactive sites. samaterials.com For example, Pd-Nb/CNO (carbon nano-onions) electrocatalysts have shown enhanced activity and stability for the electro-oxidation of isopropanol (B130326) and ethanol (B145695), which is relevant for direct alcohol fuel cells. acs.org The presence of niobium helps in the removal of poisonous intermediates from the palladium surface. acs.org Furthermore, life cycle inventories for catalysts like Palladium on Niobium Phosphate (Pd/NbOPO₄) are being developed to assess their environmental impact, particularly in biofuel production. osti.gov

Leveraging Machine Learning for Accelerated Materials Discovery and Optimization

The traditional trial-and-error approach to materials discovery is often slow and costly. innovations-report.com Machine learning (ML) is emerging as a powerful tool to accelerate this process, offering a data-driven framework to predict the properties of new materials and guide experimental synthesis. innovations-report.comrsc.orglumi-supercomputer.eu This paradigm is particularly relevant for complex systems like niobium-palladium alloys, where the vast compositional and structural space presents a significant challenge for conventional research methods.

The core of the ML approach involves training models on existing materials data to learn the relationships between a material's composition, structure, and its properties. rsc.org These trained models can then rapidly screen thousands of hypothetical compounds to identify promising candidates with desired characteristics, such as high superconducting transition temperatures or specific catalytic activities. lumi-supercomputer.eu This computational screening significantly narrows down the number of materials that need to be synthesized and tested experimentally. innovations-report.com

An informatics-based adaptive design strategy, where ML algorithms iteratively guide subsequent experiments, has been shown to be effective. innovations-report.com The framework uses uncertainties in the model's predictions to suggest the most informative experiments to perform next, leading to a more efficient exploration of the material space. innovations-report.com This sequential learning process can significantly reduce the time and cost required to discover new materials with targeted properties. innovations-report.comresearchgate.net

In the context of niobium-palladium compounds, ML could be applied to:

Predict New Stable Phases: By learning from known crystal structures, ML models can predict the stability and crystallographic group of new, hypothetical Nb-Pd compositions. researchgate.net

Optimize Superconducting Properties: ML can be used to search for new Nb-Pd based alloys with enhanced superconducting properties, such as higher critical temperatures or upper critical fields.

Design Better Catalysts: By correlating catalyst composition and surface structure with catalytic performance, ML can guide the design of more active and selective Nb-Pd catalysts.

Investigation of Thermal Expansion and Enthalpy at Elevated Temperatures

Understanding the thermophysical properties of niobium-palladium alloys, such as thermal expansion and enthalpy, is crucial for their application in high-temperature environments. These properties dictate the material's dimensional stability and energy content as a function of temperature, which are critical design parameters for components in aerospace, energy, and chemical processing industries.

Thermal Expansion: The coefficient of thermal expansion (CTE) quantifies the change in a material's size with a change in temperature. For intermetallic compounds like those in the Nb-Pd system, the CTE is influenced by factors such as crystal structure, bond strength, and phase transitions. While specific data for Nb-Pd (1/1) is not readily available in the reviewed literature, data for the constituent elements provides a baseline. Niobium has a CTE of 7.3 x 10⁻⁶ K⁻¹ at room temperature. periodictable.comadmatinc.com Palladium's CTE has been studied at low temperatures, but high-temperature data is also available in standard databases. researchgate.netnist.gov For alloys, the variation of thermal expansion with composition is often non-linear. researchgate.net Experimental determination of the CTE for specific Nb-Pd phases at elevated temperatures would require techniques such as dilatometry or high-temperature X-ray diffraction.

Enthalpy: Enthalpy is a measure of the total heat content of a system. The change in enthalpy with temperature (heat capacity) and the enthalpy of formation are fundamental thermodynamic quantities. The Nb-Pd phase diagram indicates that several intermetallic compounds are stable at high temperatures, implying negative enthalpies of formation. himikatus.ru For instance, the NbPd phase is stable between 1255 °C and 1565 °C. himikatus.ru The enthalpy of formation and the heat capacity at elevated temperatures are critical inputs for thermodynamic modeling of the Nb-Pd system, such as through the CALPHAD (Calculation of Phase Diagrams) method. These data are essential for predicting phase stability, optimizing synthesis processes (like casting and annealing), and understanding the material's behavior in high-temperature applications.

Table 2: Selected Thermal Properties of Niobium

PropertyValueConditions
Melting Point2750 K (2477 °C)-
Boiling Point5017 K (4744 °C)-
Thermal Conductivity53.7 W·m⁻¹K⁻¹at 300 K
Thermal Expansion7.3 µm/(m·K)at 25 °C

Data sourced from Admat Inc. and the Royal Society of Chemistry. periodictable.comadmatinc.com

Future research in this area would involve experimental measurements of these properties for specific Nb-Pd stoichiometries using techniques like differential scanning calorimetry (DSC) for enthalpy and heat capacity, and high-temperature dilatometry for thermal expansion.

Q & A

Q. Methodological Guidance :

  • For experimental replication, adhere to the Beilstein Journal’s standards for reporting synthesis protocols and characterization data .
  • Address contradictions using the FLOAT method: Frame hypotheses, Link to prior data, Organize validation experiments, Analyze conflicts, Triangulate results .
  • Apply PICOT framework to structure hypothesis-driven studies (Population: Nb-Pd (1/1); Intervention: e.g., strain engineering; Comparison: pure Nb/Pd; Outcome: e.g., Tc modulation; Time: stability over 100 cycles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.